7,7-dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane

Medicinal Chemistry SMO Receptor Structure-Activity Relationship (SAR)

7,7-Dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane (CAS 1396854-71-9) is a disubstituted spirocyclic compound combining a 6,8-dioxa-2-azaspiro[3.5]nonane core with a 4-(trifluoromethyl)benzoyl group. The core scaffold is associated with fatty acid amide hydrolase (FAAH) inhibitor programs, while the 4-(trifluoromethyl)benzoyl moiety is a key pharmacophore for enhancing target potency in Smoothened (SMO) receptor ligands.

Molecular Formula C16H18F3NO3
Molecular Weight 329.319
CAS No. 1396854-71-9
Cat. No. B2547327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane
CAS1396854-71-9
Molecular FormulaC16H18F3NO3
Molecular Weight329.319
Structural Identifiers
SMILESCC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)CO1)C
InChIInChI=1S/C16H18F3NO3/c1-14(2)22-9-15(10-23-14)7-20(8-15)13(21)11-3-5-12(6-4-11)16(17,18)19/h3-6H,7-10H2,1-2H3
InChIKeyWSOPKKRQDTYJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 7,7-Dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane (CAS 1396854-71-9): A Specialized Spirocyclic Building Block


7,7-Dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane (CAS 1396854-71-9) is a disubstituted spirocyclic compound combining a 6,8-dioxa-2-azaspiro[3.5]nonane core with a 4-(trifluoromethyl)benzoyl group . The core scaffold is associated with fatty acid amide hydrolase (FAAH) inhibitor programs, while the 4-(trifluoromethyl)benzoyl moiety is a key pharmacophore for enhancing target potency in Smoothened (SMO) receptor ligands [1]. This specific combination is catalogued for non-human research use, suggesting its primary role as a specialized intermediate or tool compound for medicinal chemistry campaigns targeting these pathways .

Why In-Class Spirocyclic Analogs Cannot Substitute for 7,7-Dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane


The 6,8-dioxa-2-azaspiro[3.5]nonane scaffold provides a distinct three-dimensional vector presentation compared to more common azaspiro cores like 7-azaspiro[3.5]nonane or 1-oxa-8-azaspiro[4.5]decane . While analogs such as 7,7-dimethyl-2-(2-phenoxybenzoyl) derivatives show FAAH inhibition with IC50 values of 62.4 nM, the specific introduction of the 4-(trifluoromethyl)benzoyl group on this core is a design element directly linked to enhancing hydrophobic and π-π interactions, as demonstrated in ligand evolution programs for other targets [1]. Generic substitution with an unsubstituted benzoyl (e.g., compound 19) or a different spiro-scaffold would forfeit the potency gains (from micromolar to 1.0 nM IC50) explicitly attributed to this moiety [1]. Thus, for SAR studies, substituting this compound with a close analog would invalidate the specific steric and electronic contributions of the 4-CF3-benzoyl combination.

Quantitative Differentiation Guide for 7,7-Dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane


Potency Enhancement via 4-Trifluoromethylbenzoyl Substitution in Spirocyclic Scaffolds

In a structurally guided optimization of SMO ligands, the addition of a trifluoromethyl group to the benzoyl unit of a spirocyclic precursor (compound 19) yielded compound 21 with an IC50 of 1.0 nM in a Gli-luciferase reporter assay. This represents a dramatic potency enhancement from the micromolar range of its predecessor [1]. Although this quantitative result is for a different core scaffold, it serves as a class-level inference that the 4-(trifluoromethyl)benzoyl substituent present in the target compound is a validated potency-driving group, unlike unsubstituted benzoyl or other heteroaryl carbonyls found in simpler analogs.

Medicinal Chemistry SMO Receptor Structure-Activity Relationship (SAR)

FAAH Inhibitory Activity of the 6,8-Dioxa-2-azaspiro[3.5]nonane Core Scaffold

The 6,8-dioxa-2-azaspiro[3.5]nonane scaffold is employed in FAAH inhibitor programs. A closely related analog, 7,7-dimethyl-2-(2-phenoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane, demonstrated an IC50 of 62.4 nM against FAAH, a 5-fold improvement over its acetyl-substituted counterpart . This provides class-level evidence that the 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core is a viable scaffold for FAAH inhibition, and that aroyl substitution at the 2-position is critical for activity. The target compound, bearing a distinct 4-trifluoromethylbenzoyl group, is therefore a non-obvious candidate for achieving a differentiated FAAH interaction profile.

Enzyme Inhibition FAAH Endocannabinoid System

Structural Differentiation from 7-Azaspiro[3.5]nonane FAAH Inhibitors

The 7-azaspiro[3.5]nonane urea series, exemplified by PF-04862853, is a well-known class of FAAH inhibitors with oral efficacy in pain models [1]. However, the 6,8-dioxa-2-azaspiro[3.5]nonane core of the target compound introduces two oxygen atoms into the spiro-system, altering hydrogen bond acceptor/donor properties and lipophilicity compared to the 7-aza analogs. Research on spirocyclic FAAH inhibitors has established that 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane are distinct lead scaffolds , and the 6,8-dioxa variant represents a further scaffold-hop with altered physicochemical properties. No direct IC50 comparison is available, but the structural divergence is a key procurement criterion for exploring novel IP space.

Medicinal Chemistry Scaffold Hopping FAAH

Potential for Enhanced Target Interaction via Dual Benzene-π Interactions

Docking studies of a 4-trifluoromethylbenzoyl-containing spirocyclic SMO ligand (compound 21) revealed two additional key interactions not observed in other compounds: a cation-π interaction with Lys395 and a π-π interaction with Phe484 [1]. A closely resembling compound with a one-carbon linker extension (compound S1) showed dramatically decreased efficacy, underscoring the precision of this binding mode. By class-level inference, the target compound possess the same 4-trifluoromethylbenzoyl motif and may establish similar auxiliary interactions with aromatic-rich binding pockets, a hypothesis not applicable to non-benzoyl or non-trifluoromethylated analogs.

Molecular Docking Lead Optimization SMO Receptor

Defined Application Scenarios for 7,7-Dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane Based on Comparative Evidence


FAAH Inhibitor Lead Optimization via Aroyl SAR Exploration

This compound is best utilized as a specialized tool in enzymatic SAR studies for FAAH. Given the core scaffold's validated activity (~62.4 nM for a phenoxybenzoyl analog), the unique 4-trifluoromethylbenzoyl group provides a new vector for modulating hydrophobic interactions within the FAAH active site. Researchers can directly measure its IC50 against FAAH using fluorometric assays and benchmark the results against known inhibitors like URB597, generating novel SAR data that builds on the class-level inference of core activity .

Smoothened (SMO) Receptor Chemical Probe Development

Motivated by the >100-fold potency enhancement attributed to the 4-trifluoromethylbenzoyl group in SMO ligands, this compound can serve as a starting point for developing SMO-targeted chemical probes. Docking studies suggest the potential for establishing critical π-interactions (Lys395, Phe484). In a procurement context, this compound should be prioritized over non-trifluoromethylated analogs for functional assays (e.g., Gli-luciferase reporter assay) to test the transferability of the SMO potency gain to the dioxa-azaspiro scaffold .

Scaffold-Hopping Campaign for Novel Spirocyclic Intellectual Property

Organizations seeking novel composition-of-matter for FAAH or related serine hydrolases can use this compound as a scaffold-hop entry point. The 6,8-dioxa-2-azaspiro[3.5]nonane core is structurally distinct from the heavily patented 7-azaspiro[3.5]nonane urea series. Procurement is justified for the purpose of generating initial activity data (IC50) in enzyme inhibition assays, with the goal of establishing a new, patentable chemical series based on the dioxa-azaspiro core and specific 4-CF3-benzoyl substitution .

Physicochemical Profiling of CF3-Substituted Spirocycles

The trifluoromethyl group is a known modifier of metabolic stability and lipophilicity. This compound is suitable for comparative in vitro ADME studies (e.g., microsomal stability, logD measurement) against its non-fluorinated or differently substituted benzoyl analogs to quantify the impact of the 4-CF3 group on the pharmacokinetic profile of the 6,8-dioxa-2-azaspiro scaffold. Such data is essential for making informed procurement decisions in lead optimization programs .

Quote Request

Request a Quote for 7,7-dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.